molecular formula C9H4F2O2S B6210990 5,7-difluoro-1-benzothiophene-3-carboxylic acid CAS No. 1696775-92-4

5,7-difluoro-1-benzothiophene-3-carboxylic acid

Katalognummer: B6210990
CAS-Nummer: 1696775-92-4
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: TVTQIDWFBFPZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-difluoro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of fluorine atoms at positions 5 and 7 on the benzothiophene ring enhances its chemical properties, making it a valuable compound in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-1-benzothiophene-3-carboxylic acid typically involves the introduction of fluorine atoms onto the benzothiophene ring followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-difluoro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7-difluoro-1-benzothiophene-3-carboxylic acid is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 5,7-difluoro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions with the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-benzothiophene-3-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    5-fluoro-1-benzothiophene-3-carboxylic acid: Contains a single fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated derivatives.

    7-fluoro-1-benzothiophene-3-carboxylic acid: Similar to 5-fluoro derivative but with fluorine at a different position.

Uniqueness

5,7-difluoro-1-benzothiophene-3-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the benzothiophene ring. This dual fluorination enhances its chemical stability, reactivity, and potential biological activity compared to its non-fluorinated and mono-fluorinated counterparts .

Eigenschaften

CAS-Nummer

1696775-92-4

Molekularformel

C9H4F2O2S

Molekulargewicht

214.19 g/mol

IUPAC-Name

5,7-difluoro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)

InChI-Schlüssel

TVTQIDWFBFPZPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=CS2)C(=O)O)F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.